N-Ethyl-N-pyrrolidin-3-ylmethyl-acetamide
CAS No.:
Cat. No.: VC13477714
Molecular Formula: C9H18N2O
Molecular Weight: 170.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H18N2O |
|---|---|
| Molecular Weight | 170.25 g/mol |
| IUPAC Name | N-ethyl-N-(pyrrolidin-3-ylmethyl)acetamide |
| Standard InChI | InChI=1S/C9H18N2O/c1-3-11(8(2)12)7-9-4-5-10-6-9/h9-10H,3-7H2,1-2H3 |
| Standard InChI Key | XEVRUPDFALPPGK-UHFFFAOYSA-N |
| SMILES | CCN(CC1CCNC1)C(=O)C |
| Canonical SMILES | CCN(CC1CCNC1)C(=O)C |
Introduction
N-Ethyl-N-pyrrolidin-3-ylmethyl-acetamide is a chemical compound with the CAS number 1353971-90-0 and the molecular formula C9H18N2O. It has a molecular weight of approximately 170.25 g/mol . This compound belongs to the class of acetamides, which are derivatives of acetic acid where the hydroxyl group is replaced by an amine group. The specific structure of N-Ethyl-N-pyrrolidin-3-ylmethyl-acetamide involves an ethyl group and a pyrrolidin-3-ylmethyl group attached to the nitrogen atom of the acetamide moiety.
Synthesis and Preparation
While specific synthesis methods for N-Ethyl-N-pyrrolidin-3-ylmethyl-acetamide are not detailed in the available literature, acetamides are generally synthesized through the reaction of amines with acyl chlorides or anhydrides in the presence of a base. For example, the synthesis might involve reacting N-ethylpyrrolidin-3-ylmethylamine with acetyl chloride in a suitable solvent.
Potential Applications
Although specific applications of N-Ethyl-N-pyrrolidin-3-ylmethyl-acetamide are not well-documented, compounds with similar structures have been investigated for pharmaceutical purposes. The pyrrolidine ring is a common motif in many biologically active compounds, suggesting potential uses in medicinal chemistry.
Data Tables
Given the limited availability of specific data on N-Ethyl-N-pyrrolidin-3-ylmethyl-acetamide, the following table summarizes its basic chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C9H18N2O |
| Molecular Weight | 170.25 g/mol |
| CAS Number | 1353971-90-0 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume